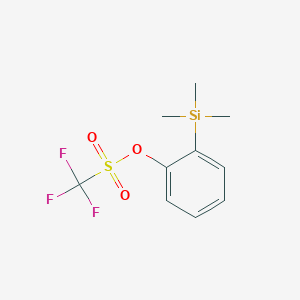

N-(4-氟苯基)丙-2-烯酰胺

描述

Comprehensive Analysis of “N-(4-fluorophenyl)prop-2-enamide”

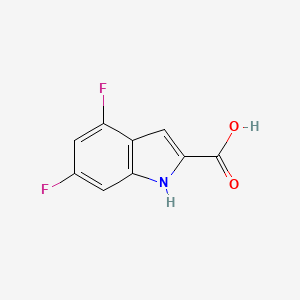

The compound N-(4-fluorophenyl)prop-2-enamide is a type of enamide, which are organic compounds characterized by the presence of a carbon-carbon double bond (alkene) adjacent to a carbon-nitrogen double bond (amide). Enamides are known for their bioactive pharmacophores in various natural products and have been utilized as reagents for asymmetric incorporation of nitrogen functionality .

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)prop-2-enamide can be inferred from the general methods reported for the synthesis of enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported, which could potentially be applied to the synthesis of N-(4-fluorophenyl)prop-2-enamide . Additionally, the synthesis of related fluorinated enamides has been achieved through the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides .

Molecular Structure Analysis

The molecular structure of enamides like N-(4-fluorophenyl)prop-2-enamide is characterized by the presence of a double bond between a carbon atom and a nitrogen atom (amide) adjacent to a carbon-carbon double bond (alkene). The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and stability .

Chemical Reactions Analysis

Enamides undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The presence of fluorine in the structure can enhance the electrophilic reactivity of the enamide, as demonstrated by the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through the S(N)V reaction . Moreover, enamides can be used as intermediates in the synthesis of complex molecules, such as atorvastatin, through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(4-fluorophenyl)prop-2-enamide are not directly reported, related compounds exhibit good solubility in organic solvents and high thermal stability . The presence of fluorine is likely to influence the physical properties of the compound, such as its boiling point, melting point, and solubility in various solvents. The chemical properties, such as reactivity and stability, can also be affected by the fluorine atom due to its electronegativity and ability to stabilize adjacent positive charges .

科学研究应用

肌肉松弛和抗炎活性

Musso 等人 (2003) 的一项研究重点关注合成源自肉桂酰胺类似物的强效中枢作用肌肉松弛剂。一种化合物 (E)-2-(4,6-二氟-1-茚满亚甲基)乙酰胺,表现出强效的肌肉松弛、抗炎和镇痛活性,突出了其潜在的治疗应用(Musso 等,2003)。

抗疟疾特性

Kos 等人 (2022) 研究了 N-苯基取代肉桂酰苯胺的抗疟疾特性。他们发现,几种衍生物显示出显着的抗疟疾活性,其中一种化合物显示出与标准氯喹相当的疗效,这表明了抗疟疾药物开发的一个有希望的途径(Kos 等,2022)。

抗炎潜力的研究

Hošek 等人 (2019) 的另一项研究探讨了 N-芳基肉桂酰胺衍生物的抗炎潜力。研究表明,大多数化合物显着减弱了脂多糖诱导的 NF-κB 激活,表明它们在抗炎治疗中的效用(Hošek 等,2019)。

抑制 Met 激酶超家族

Schroeder 等人 (2009) 确定取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺为强效和选择性的 Met 激酶抑制剂。这些化合物,包括一种在特定模型中显示出完全肿瘤停滞的化合物,已进入 I 期临床试验,突出了它们在癌症治疗中的潜力(Schroeder 等,2009)。

属性

IUPAC Name |

N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCGCAYBLBKRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390643 | |

| Record name | N-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)prop-2-enamide | |

CAS RN |

60252-77-9 | |

| Record name | N-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)

![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)